molecular formula C11H12N2O B2908536 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile CAS No. 2202368-11-2

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

Cat. No. B2908536
CAS RN: 2202368-11-2
M. Wt: 188.23
InChI Key: XAUQAONUOCGODY-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CP-945,598) is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Pfizer in 2005, and since then, it has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes.

Scientific Research Applications

Analgesic Activity

“3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile” derivatives have been researched for their potential analgesic properties. Studies have shown that certain derivatives can be more effective than aspirin in pain management, particularly in the “writhing” test, which is a measure of pain response in animal models . This suggests a promising avenue for the development of new pain medications that could potentially offer relief for patients where current treatments are ineffective or contraindicated due to side effects or drug interactions.

Sedative Properties

In addition to analgesic effects, these compounds have also been evaluated for their sedative properties. Some derivatives have been found to significantly inhibit locomotor activity in mice and prolong the duration of thiopental-induced sleep . This dual activity could be beneficial in creating medications that manage both pain and associated conditions like insomnia or anxiety.

Anticancer Activity

The pyrrolo[3,4-c]pyridine scaffold, which is structurally related to “3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile”, has been identified in compounds with anticancer activity. These compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cells, making them effective in cancer treatment .

Antiviral Applications

Derivatives of pyrrolo[3,4-c]pyridine have also been explored for their antiviral properties. The structural isomerism plays a role in the development of new compounds that could potentially treat viral infections, including HIV-1, by interfering with viral replication processes .

Antimycobacterial Potential

Research into the biological activity of pyrrolo[3,4-c]pyridine derivatives has uncovered their potential as antimycobacterial agents. This is particularly relevant for the treatment of diseases like tuberculosis, caused by mycobacteria, where there is a constant need for new therapeutic options due to drug resistance .

Antidiabetic Effects

The broad spectrum of pharmacological properties of these derivatives includes antidiabetic activity. By influencing various biological pathways, these compounds could offer new mechanisms of action for the management of diabetes, a disease that affects a significant portion of the global population .

properties

IUPAC Name

3-(1-cyclopropylethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(9-2-3-9)14-11-7-13-5-4-10(11)6-12/h4-5,7-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQAONUOCGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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